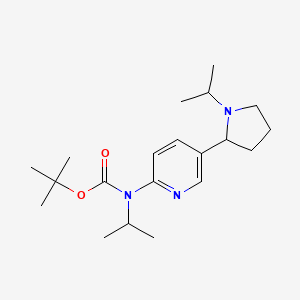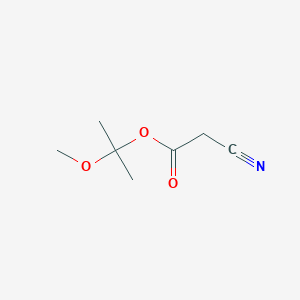
4-Chloro-3-methyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of benzamide, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-5-nitrobenzoic acid.
Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group, forming 4-chloro-3-methyl-5-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-3-methyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-Chloro-3-carboxy-5-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-Chloro-3-methyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of benzamide derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
4-Chloro-3-methyl-5-nitrobenzamide can be compared with other similar compounds such as:
4-Chloro-3-nitrobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-5-nitrobenzamide: Lacks the chloro group, which may influence its chemical properties and applications.
4-Chloro-3-methylbenzamide:
The presence of the chloro, methyl, and nitro groups in this compound makes it unique, providing a distinct set of chemical and biological properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C8H7ClN2O3 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12) |
Clave InChI |
BPAUUPLYGLUFBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)

![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)







![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)


